
6-(Fmoc-amino)nicotinamidoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Fmoc-amino)nicotinamidoxime is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with nicotinamidoxime. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. Nicotinamidoxime is a derivative of nicotinamide, which is a form of vitamin B3. The combination of these two components makes this compound a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fmoc-amino)nicotinamidoxime typically involves the following steps:
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed for large-scale production .
化学反応の分析
Types of Reactions
6-(Fmoc-amino)nicotinamidoxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of deprotected amino compounds.
科学的研究の応用
6-(Fmoc-amino)nicotinamidoxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 6-(Fmoc-amino)nicotinamidoxime involves the following steps:
Fmoc Protection: The Fmoc group protects the amino group during synthetic reactions, preventing unwanted side reactions.
Self-Assembly: The hydrophobic and aromatic nature of the Fmoc group promotes self-assembly, which can be useful in the formation of functional materials.
Deprotection: The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
類似化合物との比較
Similar Compounds
Fmoc-protected amino acids: These compounds also use the Fmoc group for protection during peptide synthesis.
Nicotinamidoxime derivatives: Compounds that share the nicotinamidoxime moiety but with different protecting groups or functional groups.
Uniqueness
6-(Fmoc-amino)nicotinamidoxime is unique due to the combination of the Fmoc protecting group and the nicotinamidoxime moiety. This combination provides stability under acidic conditions and ease of removal under basic conditions, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
1188481-21-1 |
|---|---|
分子式 |
C21H18N4O3 |
分子量 |
374.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[5-[(E)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H18N4O3/c22-20(25-27)13-9-10-19(23-11-13)24-21(26)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18,27H,12H2,(H2,22,25)(H,23,24,26) |
InChIキー |
WLUZWRQIWQNQRU-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)/C(=N\O)/N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


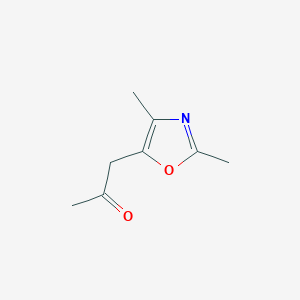
![4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626695.png)
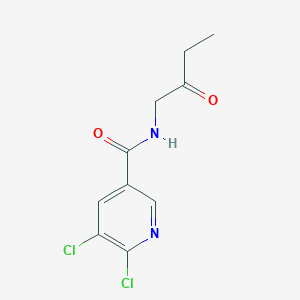
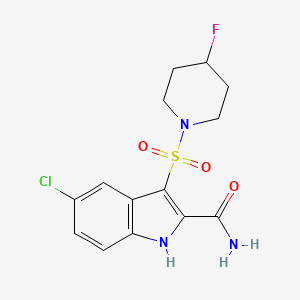

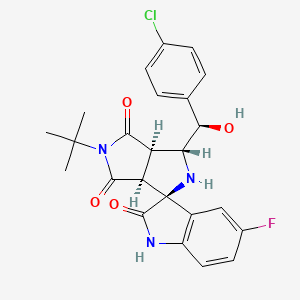

![(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B12626727.png)
![4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one](/img/structure/B12626730.png)
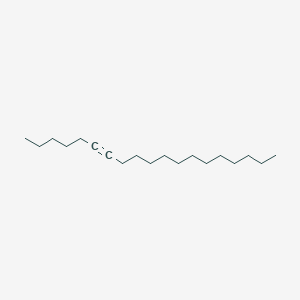
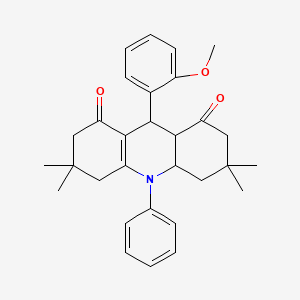
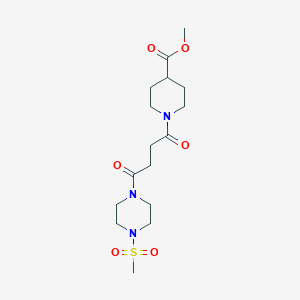
![2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B12626756.png)

